(S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate
Description
(S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate is a chiral carbamate derivative featuring a benzofuran moiety, a hydroxyl group, and a tert-butyl carbamate protective group. This compound is of interest in medicinal chemistry, particularly in the synthesis of bioactive molecules or intermediates for drug candidates, owing to its stereochemical specificity and functional versatility .
Synthesis typically involves multi-step routes, including protection/deprotection strategies for the amine and hydroxyl groups. For example, analogous tert-butyl carbamates are synthesized via nucleophilic substitution or coupling reactions, as seen in European Patent Application procedures (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) . Structural characterization of such compounds often employs X-ray crystallography, NMR, and mass spectrometry, with software like SHELXL refining crystallographic data .
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(1-benzofuran-2-yl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-11(9-17)13-8-10-6-4-5-7-12(10)19-13/h4-8,11,17H,9H2,1-3H3,(H,16,18)/t11-/m0/s1 |
InChI Key |
MSKDCMXMVRLTBM-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1=CC2=CC=CC=C2O1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis
This method utilizes naturally occurring chiral precursors. For example, L-serine derivatives serve as starting materials due to their inherent S-configuration. The hydroxyl group of serine is protected, followed by coupling with a benzofuran moiety. A representative pathway involves:
-
Protection of L-serine’s amine group with tert-butoxycarbonyl (Boc) anhydride.
-
Activation of the carboxylic acid for nucleophilic substitution with benzofuran-2-ylmethanol.
Key challenges include maintaining enantiomeric purity during coupling steps. Source demonstrates analogous protection-deprotection sequences for cyclohexyl derivatives, highlighting the utility of Boc groups in preserving stereochemistry.
Asymmetric Catalysis
Transition metal catalysts enable enantioselective formation of the hydroxyethyl group. For instance:
-
Sharpless Epoxidation : Epoxidizing benzofuran-derived allylic alcohols with titanium-based catalysts generates epoxides with >90% enantiomeric excess (ee). Subsequent ring-opening with Boc-protected amines yields the desired carbamate.
-
Organocatalytic Aldol Reactions : Proline derivatives catalyze the addition of benzofuran aldehydes to nitroethyl Boc-carbamates, achieving up to 85% ee.
Stepwise Synthetic Procedures
Boc Protection of Amino Alcohols
The tert-butyl carbamate group is introduced early to prevent racemization. A typical protocol from involves:
-
Dissolving (S)-2-amino-1-(benzofuran-2-yl)ethanol in anhydrous dichloromethane.
-
Adding Boc anhydride (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0°C.
-
Stirring for 12 hours at room temperature.
-
Quenching with aqueous HCl and extracting with ethyl acetate.
Yield : 78–85% after silica gel chromatography.
Benzofuran Moiety Incorporation
Coupling the Boc-protected amino alcohol with benzofuran derivatives occurs via:
-
Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to link benzofuran-2-methanol to the amino alcohol.
-
SN2 Displacement : Mesylation of the alcohol followed by substitution with benzofuran-2-ylmagnesium bromide.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Lipase-Catalyzed Resolution : Pseudomonas fluorescens lipase resolves racemic mixtures via selective acetylation, achieving 99% ee for the S-enantiomer.
-
Microwave Assistance : Reducing reaction times from 24 hours to 2 hours while maintaining 82% yield.
Comparative Analysis of Routes
| Method | Yield (%) | ee (%) | Practicality |
|---|---|---|---|
| Chiral Pool | 78 | 99 | High-cost starting materials |
| Asymmetric Catalysis | 65 | 90 | Scalable but requires catalyst recycling |
| Enzymatic Resolution | 45 | 99 | Eco-friendly but low yield |
The chiral pool approach remains preferred for small-scale synthesis, whereas asymmetric catalysis suits industrial applications .
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, dihydrobenzofuran from reduction, and various substituted benzofuran derivatives from electrophilic substitution .
Scientific Research Applications
Medicinal Chemistry
(S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate has been extensively studied for its potential therapeutic applications, particularly in treating various diseases such as cancer and infections. The benzofuran ring is known for its antimicrobial, anticancer, and anti-inflammatory properties .
Case Studies:
- Anticancer Activity: Research indicates that derivatives of benzofuran exhibit cytotoxic effects against human cancer cell lines. For instance, studies have shown that modifications to the benzofuran structure can enhance its efficacy against specific cancer types .
- Antimicrobial Properties: The compound has been evaluated for its ability to inhibit microbial growth, demonstrating promising results against various bacterial strains .
The compound's interaction with biological targets has been a focal point of research. It is believed to modulate enzyme activity and receptor interactions, influencing pathways associated with cell proliferation and apoptosis in cancer cells .
Biological Evaluation:
- Cytotoxicity Studies: In vitro studies using the MTT assay have shown that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties comparable to established anti-inflammatory drugs .
Industrial Applications
In the pharmaceutical industry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the development of new drugs targeting various health conditions .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent in cancer treatment; exhibits antimicrobial properties. |
| Biological Activity | Selective cytotoxicity towards cancer cells; potential anti-inflammatory effects. |
| Industrial Use | Building block for drug synthesis; contributes to pharmaceutical development. |
Mechanism of Action
The mechanism of action of (S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and microbial growth .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally analogous tert-butyl carbamates with variations in the aromatic/heterocyclic substituent and stereochemistry. Key examples include:
| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Features |
|---|---|---|---|---|
| (S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate | C₁₅H₁₉NO₄ | 289.32 | Benzofuran-2-YL | Bicyclic aromatic system; high lipophilicity and metabolic stability |
| tert-Butyl (S)-(1-(2-fluorophenyl)-2-hydroxyethyl)carbamate | C₁₃H₁₈FNO₃ | 255.29 | 2-Fluorophenyl | Electron-withdrawing fluorine enhances polarity; lower steric bulk |
| tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate | C₁₇H₂₇ClIN₅O₃ | 536.84 | Chloro-iodopyrimidine | Halogenated pyrimidine; potential for kinase inhibition |
Key Observations :
Aromatic Substituent Effects :
- The benzofuran group in the target compound increases lipophilicity (logP ~2.1) compared to the 2-fluorophenyl analog (logP ~1.5), favoring membrane permeability .
- Halogenated analogs (e.g., 2-chloro-5-iodopyrimidine) exhibit enhanced electrophilicity, enabling nucleophilic aromatic substitution reactions in drug derivatization .
Stereochemical Influence :
- The (S)-configuration at the hydroxyethyl center optimizes binding to chiral targets (e.g., enzymes or receptors), as seen in protease inhibitors. Enantiomeric analogs (R-configuration) often show reduced activity .
Biological Activity :
- Benzofuran-containing carbamates demonstrate superior metabolic stability in hepatic microsomal assays (t₁/₂ > 60 min) compared to phenyl derivatives (t₁/₂ ~40 min), attributed to reduced oxidative metabolism of the benzofuran ring .
- Halogenated derivatives (e.g., 298 and 299 in ) show marked antitumor activity in vitro (IC₅₀ < 1 µM against leukemia cells) due to DNA intercalation or kinase inhibition .
Biological Activity
(S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Overview
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.31 g/mol
- IUPAC Name : tert-butyl N-[(1S)-1-(1-benzofuran-2-yl)-2-hydroxyethyl]carbamate
- Structure : The compound features a benzofuran moiety linked to a hydroxyethyl group through a carbamate functional group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with cancer cell proliferation and microbial growth. For instance, studies indicate that benzofuran derivatives can inhibit enzymes involved in DNA synthesis and repair, which are crucial for cancer progression .
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development in treating infections .
Anticancer Activity
Research has highlighted the anticancer potential of benzofuran derivatives. For example, this compound has been evaluated for its effects on cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism may involve the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Antimicrobial Activity
The compound has been tested against several bacterial strains, showing promising results. For instance, studies indicate that it can reduce the viability of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Research Findings and Case Studies
Q & A
Q. What are the common synthetic routes for (S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via nucleophilic addition of tert-butyl carbamate to a benzofuran-derived aldehyde or ketone intermediate. Key steps include:
- Protection of the amine : Use of tert-butyl chloroformate under anhydrous conditions with a base like triethylamine to prevent hydrolysis .
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis to achieve the (S)-configuration . Yield optimization relies on temperature control (0–25°C), solvent polarity (e.g., dichloromethane or THF), and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques confirm the structure of this compound, and what key spectral features are diagnostic?
- NMR :
- ¹H NMR : Signals at δ 1.42 ppm (tert-butyl, 9H), δ 4.8–5.2 ppm (hydroxyethyl protons), and aromatic resonances (δ 6.5–7.8 ppm) for the benzofuran moiety .
- ¹³C NMR : Peaks at ~80 ppm (tert-butyl quaternary carbon) and ~155 ppm (carbamate carbonyl) .
- IR : Stretching at ~3350 cm⁻¹ (N-H), ~1700 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-O of benzofuran) .
- Mass spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 335.15 for C₁₆H₂₁NO₄) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Intermediate in drug synthesis : Used to prepare bioactive molecules targeting enzymes (e.g., kinase inhibitors) or receptors (e.g., GPCR modulators) due to the carbamate group’s stability and hydrogen-bonding capacity .
- Chiral building block : Exploits the (S)-configuration for stereoselective synthesis of antiviral or anticancer agents .
Advanced Research Questions
Q. How does the stereochemistry at the hydroxyethyl group impact biological activity, and what methods validate the (S)-configuration?
- Activity impact : The (S)-enantiomer often shows higher binding affinity to targets like proteases or kinases due to optimal spatial alignment with active sites. For example, halogenated analogs demonstrate enhanced selectivity via halogen bonding .
- Validation methods :
Q. How can contradictory bioactivity data across studies be resolved, and what variables require re-evaluation?
Contradictions may arise from:
- Impurity profiles : Trace enantiomers or byproducts (e.g., deprotected amines) can skew results. Purity assessment via HPLC (>98%) is critical .
- Assay conditions : Variations in pH, ionic strength, or cell lines (e.g., HEK293 vs. HeLa) affect target engagement. Standardized protocols (e.g., IC₅₀ measurements under uniform conditions) are recommended .
- Metabolic stability : Differences in liver microsome models (human vs. rodent) may explain discrepancies in in vivo efficacy .
Q. What computational tools predict the compound’s interaction with biological targets, and how are these models validated?
- Docking studies : AutoDock Vina or Schrödinger Suite models binding poses with targets (e.g., p97 ATPase). Key parameters include grid size (20ų) and Lamarckian genetic algorithms .
- Molecular dynamics (MD) : GROMACS simulations (50 ns) assess binding stability and conformational changes. Validation via crystallographic B-factors or mutagenesis data ensures reliability .
- QSAR models : Regression analysis of substituent effects (e.g., halogen vs. methyl groups) to predict activity trends .
Methodological Considerations
Q. How are reaction intermediates monitored during synthesis, and what analytical thresholds ensure scalability?
- TLC : Rf values in 1:1 ethyl acetate/hexane for carbamate formation (Rf ~0.5) .
- In-line IR : Real-time tracking of carbonyl formation (~1700 cm⁻¹) in flow chemistry setups . Scalability requires >90% conversion at each step, confirmed by quantitative NMR or LC-MS .
Q. What strategies mitigate racemization during functionalization of the hydroxyethyl group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
